(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Description
(1R,2R,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a norbornene-derived dicarboxylic acid characterized by a bicyclic framework and stereospecific carboxyl groups. This compound serves as a critical intermediate in pharmaceutical synthesis, notably for adenosine A1 antagonists like BG9719, where its enantiomeric purity is achieved via asymmetric Diels-Alder reactions using chiral auxiliaries such as (+)-menthol . Its stereochemistry significantly impacts reactivity and applications in polymerization and material science, as evidenced by studies on ring-opening metathesis polymerization (ROMP) and ester derivatives .
Properties
IUPAC Name |
(1S,2S,3R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6+,7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-RNGGSSJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21196-51-0 | |
| Record name | 5-Norbornene-2,3-dicarboxylic acid, cis-exo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021196510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, CIS-EXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X112CES3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene reacts with maleic anhydride to form the desired bicyclic structure. The reaction conditions usually involve heating the reactants to facilitate the cycloaddition process.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents can also be adjusted to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with lithium aluminum hydride can produce diols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical intermediate due to its unique structural properties. Its bicyclic framework allows for the development of novel drugs targeting specific biological pathways. Research indicates that derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exhibit promising activity against certain cancer cell lines and may serve as scaffolds for further drug development .
Case Study: Anticancer Activity
A study conducted on the derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The results indicated that modifications to the carboxylic acid groups enhanced the compound's potency, suggesting a structure-activity relationship that could be exploited for future drug design .
Materials Science
Polymer Synthesis
The compound serves as a monomer in the synthesis of novel polymers with desirable mechanical properties. Its rigid structure contributes to the thermal stability and mechanical strength of the resulting materials. Research has shown that incorporating bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid into polymer matrices can enhance their performance in applications such as coatings and composites .
Data Table: Properties of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Polymers
| Property | Value |
|---|---|
| Glass Transition Temp | 150 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 10% |
| Thermal Stability | Stable up to 300 °C |
Organic Synthesis
Synthetic Intermediates
(1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing complex organic molecules.
Case Study: Synthesis of Complex Molecules
In one notable synthesis project, researchers used this compound to create a series of complex natural product analogs through multi-step reactions involving esterification and cyclization processes. The resulting compounds exhibited biological activities that were further evaluated in vitro and in vivo .
Mechanism of Action
The mechanism by which (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its strained ring system. The molecular targets and pathways involved depend on the specific application and the derivatives being studied. For example, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors to exert therapeutic effects.
Comparison with Similar Compounds
Table 1: Reactivity of Stereoisomers in Copolymerization
| Compound | Copolymerization Constant (Relative Reactivity) | Reference |
|---|---|---|
| (1R,2R,3S,4S)-dimethyl ester | 1.0 (baseline) | |
| (1R,2S,3R,4S)-dimethyl ester | 0.5 |
Ester Derivatives
Esterification alters physical properties and processing:
- Dimethyl ester : High melting point (~120°C) due to strong intermolecular interactions .
- Diisoamyl ester : Lower melting point (76–78°C) attributed to branched isoamyl groups reducing crystal packing efficiency .
- Diethyl ester : Synthesized via sulfuric acid-catalyzed esterification, yielding a colorless oil with applications in polymer precursors .
Table 2: Physical Properties of Ester Derivatives
7-Oxabicyclo Analogues
The introduction of an oxygen atom in the bicyclic framework (e.g., 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) modifies electronic properties and polymerization behavior:
- Synthesis : Prepared via Diels-Alder reaction between furan and maleic anhydride, followed by Fischer esterification .
- Polymerization : ROMP with ruthenium catalysts yields hydrolytically stable polycarboxylates, used in photoresists and hydrogels .
Halogenated Derivatives
Hexachloro derivatives (e.g., 1,4,5,6,7,7-hexachloro-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid) exhibit enhanced thermal stability and bioactivity:
- Molecular Formula : C₉H₄Cl₆O₄ (MW 388.84) .
- Applications: Potential use in agrochemicals and flame retardants due to high chlorine content .
Anhydride Forms
The anhydride form (e.g., himic anhydride) is a reactive intermediate in epoxy resins and crosslinking agents:
Biological Activity
(1R,2R,3S,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound known for its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.18 g/mol
- CAS Number : 3853-88-1
- Melting Point : 175 °C (decomposes)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings regarding its pharmacological effects.
Antitumor Activity
Research indicates that derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exhibit significant cytotoxic effects against cancer cell lines. For instance:
- Case Study : Kharitonov et al. (2012) demonstrated that anhydrides derived from this compound can be transformed into cytotoxic agents targeting specific cancer types. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Mechanism : It is believed that the bicyclic structure allows for interaction with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
- Research Findings : A study reported that analogs of bicyclo[2.2.1]hept-5-ene derivatives displayed reduced levels of TNF-alpha and IL-6 in vitro, suggesting a modulatory effect on the immune response .
Neuroprotective Properties
Emerging research suggests neuroprotective effects:
- Case Study : In a model of neurodegeneration, compounds based on bicyclo[2.2.1]heptane structures were shown to protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
The mechanisms underlying the biological activities of (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene derivatives involve several biochemical pathways:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death in cancer cells.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributing to reduced inflammation.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), thereby protecting neuronal integrity.
Q & A
What are the key methodologies for synthesizing enantiomerically pure derivatives of (1R,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid?
Basic Research Focus
The synthesis of enantiopure derivatives typically involves esterification under acidic conditions. For example, racemic bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid can be esterified with ethanol and sulfuric acid (95% aq.) at room temperature for 48 hours. The product is extracted with hexanes, washed with sodium bicarbonate, and purified via reduced-pressure distillation. Enantiomerically pure versions (e.g., (-)-DCENBE) are synthesized similarly using enantiopure starting acids, confirmed by ¹H NMR (δ 6.27 and 6.06 ppm for olefinic protons) .
How is this compound characterized structurally, and what analytical techniques are essential?
Basic Research Focus
Characterization relies on NMR, IR, and UV-vis spectroscopy. For diethyl ester derivatives, ¹H NMR shows olefinic protons at δ 6.27 and 6.06 ppm, ester groups at δ 4.16–4.10 ppm, and ethoxy protons at δ 1.27–1.23 ppm. IR confirms ester carbonyl stretches (~1740 cm⁻¹), while UV-vis identifies π→π* transitions in the norbornene system. DEPT-135 NMR is used to distinguish CH, CH₂, and CH₃ groups in derivatives like diisoamyl esters .
What advanced synthetic applications leverage the reactivity of this compound’s anhydride form?
Intermediate Research Focus
The anhydride reacts with amines or alcohols to form functionalized derivatives. For example, methyl aminomethyllambertianate reacts with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride to yield amides with labdanoid substituents, critical for synthesizing cytotoxic agents. This reaction is performed under anhydrous conditions, monitored by TLC, and purified via column chromatography .
How is π-facial diastereoselectivity controlled in electrophilic additions to this compound?
Advanced Research Focus
Electrophilic additions (e.g., OsO₄, BH₃) to the norbornene system exhibit syn selectivity to exo electron-withdrawing ester groups. For instance, phenylselenyl chloride attacks the endo face, while phenylsulfenyl chloride prefers the exo face, explained by transition-state distortion (Cieplak model). Steric and electronic effects of substituents dictate selectivity, validated by X-ray crystallography .
What role does this compound play in designing polymeric photoacid generators (PAGs)?
Advanced Research Focus
The acid is polymerized with nitrobenzyl or hydroxylimide groups to form PAGs like PBHND and PHDBD. These polymers undergo photoinduced acid release, enabling threshold voltage tuning in organic thin-film transistors. Synthesis uses Grubbs initiators, with UV irradiation (254 nm) triggering acid generation, monitored by conductivity changes .
What safety protocols are critical when handling this compound?
Basic Research Focus
Avoid heat, sparks, and open flames (P210). Use PPE (gloves, safety goggles) and work in ventilated areas. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Storage requires inert atmospheres and anti-static containers to prevent decomposition .
How is this compound utilized in asymmetric catalysis?
Advanced Research Focus
Derivatives like (1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide serve as chiral ligands in Rh-catalyzed hydrogenations. The rigid norbornene backbone enforces stereoselectivity, achieving >90% ee in ketone reductions. Catalytic activity is assessed via GC-MS and polarimetry .
Can this compound contribute to sustainable chemistry methodologies?
Intermediate Research Focus
Yes, its anhydride is used in solvent-free Diels-Alder reactions to synthesize terpenoid derivatives under microwave irradiation (100°C, 30 min), reducing waste. For example, Kharitonov et al. (2012) achieved 85% yield in cycloadditions with myrcene, monitored by ¹³C NMR .
What mechanistic insights exist for ring-opening metathesis polymerization (ROMP) involving this compound?
Advanced Research Focus
Molybdenum and tungsten catalysts initiate ROMP of diethyl esters, forming metallacyclobutane intermediates. Five-coordinate transition states favor exo attack, confirmed by kinetic studies (ΔG‡ = 72 kJ/mol). Polymer molecular weights (Mn ~50,000 Da) are determined by GPC, with PDI <1.2 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
